N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 898431-28-2
VCID: VC11889941
InChI: InChI=1S/C24H19FN2O5S/c25-19-7-3-1-5-16(19)14-33(29,30)23-12-27(20-8-4-2-6-18(20)23)13-24(28)26-17-9-10-21-22(11-17)32-15-31-21/h1-12H,13-15H2,(H,26,28)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F
Molecular Formula: C24H19FN2O5S
Molecular Weight: 466.5 g/mol

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

CAS No.: 898431-28-2

Cat. No.: VC11889941

Molecular Formula: C24H19FN2O5S

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide - 898431-28-2

Specification

CAS No. 898431-28-2
Molecular Formula C24H19FN2O5S
Molecular Weight 466.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Standard InChI InChI=1S/C24H19FN2O5S/c25-19-7-3-1-5-16(19)14-33(29,30)23-12-27(20-8-4-2-6-18(20)23)13-24(28)26-17-9-10-21-22(11-17)32-15-31-21/h1-12H,13-15H2,(H,26,28)
Standard InChI Key JLZMDHWGMLSIKD-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • Benzodioxole Ring: A fused bicyclic system (1,3-benzodioxole) known for enhancing metabolic stability and membrane permeability in drug candidates.

  • Indole Core: A heterocyclic aromatic system prevalent in bioactive molecules, including serotonin receptor modulators and kinase inhibitors.

  • Methanesulfonyl Group: A polar sulfone group that may influence target binding through hydrogen bonding or electrostatic interactions.

The 2-fluorophenyl substituent on the methanesulfonyl group introduces electron-withdrawing effects, potentially modulating the compound’s electronic distribution and reactivity.

Physicochemical Profile

Key properties derived from its molecular formula include:

PropertyValue
Molecular FormulaC24H19FN2O5S\text{C}_{24}\text{H}_{19}\text{FN}_2\text{O}_5\text{S}
Molecular Weight466.5 g/mol
Calculated LogP~3.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis and Preparation

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of the indole core:

  • Indole Ring Formation: Via Fischer indole synthesis or palladium-catalyzed cyclization .

  • Methanesulfonyl Introduction: Achievable through sulfonylation of the indole nitrogen using 2-fluorophenyl methanesulfonyl chloride.

  • Acetamide Coupling: Reaction of the sulfonylated indole with N-(2H-1,3-benzodioxol-5-yl)acetamide under peptide coupling conditions (e.g., HATU/DIPEA).

Catalytic Strategies

Asymmetric hydrogenation (AH) methods, such as those employing iridium complexes with chiral phosphine ligands, could enable enantioselective synthesis of intermediates . For example, Zhou’s iridium-catalyzed AH of α-imino esters achieves up to 98% enantiomeric excess (ee) using PP-stereogenic ligands . While direct evidence for this compound’s synthesis is lacking, such methodologies are applicable to structurally related acetamides .

Biological Activity and Mechanistic Insights

Formyl Peptide Receptors (FPRs)

The indole and benzodioxole moieties resemble ligands for FPRs, G protein-coupled receptors involved in neutrophil chemotaxis and inflammation . For instance, fMet-Leu-Phe (fMLF), a tripeptide FPR agonist, shares structural motifs with indole derivatives . Activation of FPR1 or FPR2/ALX could explain potential anti-inflammatory effects .

Therapeutic Applications and Preclinical Relevance

Anti-Inflammatory Indications

FPR modulation could mitigate neutrophil-mediated inflammation, as seen in rheumatoid arthritis . Analogous indole derivatives reduce IL-6 and TNF-α levels in murine models.

Oncology

Indole-based kinase inhibitors (e.g., sunitinib) target VEGF and PDGF receptors. The compound’s indole core may similarly inhibit angiogenic pathways, though cytotoxicity assays are needed.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes using AH catalysts .

  • Target Deconvolution: High-throughput screening against kinase or GPCR panels.

  • ADMET Profiling: Assess metabolic stability, CYP inhibition, and oral bioavailability.

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